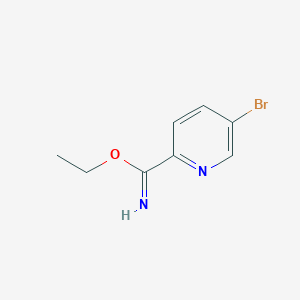
Ethyl 5-bromopicolinimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromopicolinimidate is a chemical compound with the molecular formula C8H9BrN2O. It is known for its applications in various scientific fields, particularly in analytical and bioanalytical chemistry. The compound is characterized by the presence of a bromine atom attached to a picolinimidate structure, which enhances its reactivity and utility in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromopicolinimidate can be synthesized through a series of chemical reactions involving the bromination of picolinimidate derivatives. One common method involves the reaction of ethyl picolinimidate with bromine under controlled conditions to introduce the bromine atom at the desired position on the picolinimidate ring .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of bromination. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromopicolinimidate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidates, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 5-bromopicolinimidate has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a derivatization reagent in mass spectrometry to enhance signal detection and improve the accuracy of protein sequencing.
Biological Research: The compound is employed in the study of protein modifications and interactions, particularly in the identification of N-terminal sequences.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 5-bromopicolinimidate involves its ability to react with specific molecular targets. In analytical applications, the compound enhances the detection of proteins by forming stable derivatives that can be easily identified using mass spectrometry. The bromine atom provides a distinct isotopic signature, facilitating the differentiation of target molecules .
Comparison with Similar Compounds
Ethyl 5-bromopicolinimidate can be compared with other brominated picolinimidate derivatives:
5-Bromonicotinamide: Similar in structure but differs in its specific applications and reactivity.
5-Bromoindole Derivatives: These compounds share the bromine substitution but have different core structures and applications.
The uniqueness of this compound lies in its specific reactivity and utility in enhancing analytical techniques, particularly in mass spectrometry .
Properties
IUPAC Name |
ethyl 5-bromopyridine-2-carboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-12-8(10)7-4-3-6(9)5-11-7/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLNHTWEMFDNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
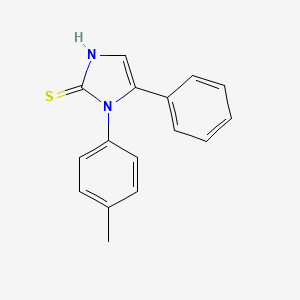
![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

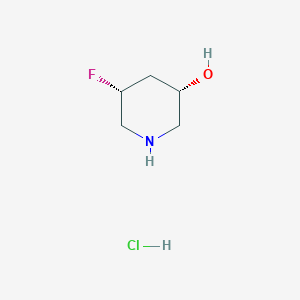
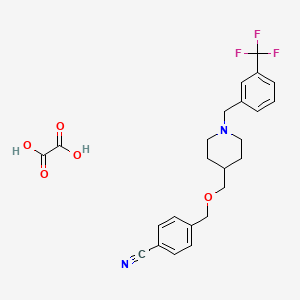
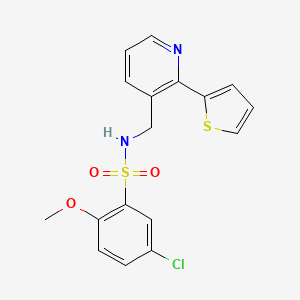
![N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2591247.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B2591252.png)
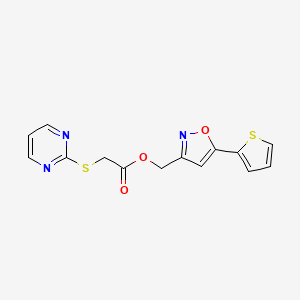
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591255.png)
